molecular formula C10H15NO4 B12539595 Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate CAS No. 847900-01-0

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

Cat. No.: B12539595
CAS No.: 847900-01-0
M. Wt: 213.23 g/mol
InChI Key: OLGRLNILKSFRLK-QMMMGPOBSA-N
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Description

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate typically involves the reaction of a suitable pyrrolidine derivative with a butanedioate ester. One common method involves the use of a base-catalyzed condensation reaction between 2,5-dihydro-1H-pyrrole and dimethyl butanedioate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal complexes or enzymes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate shares structural similarities with other pyrrolidine derivatives, such as:
    • Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)pentanedioate
    • Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)hexanedioate

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties

Properties

CAS No.

847900-01-0

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1

InChI Key

OLGRLNILKSFRLK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N1CC=CC1

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC=CC1

Origin of Product

United States

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